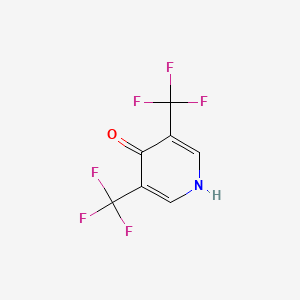

3,5-Bis(trifluoromethyl)-4-pyridinol

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)aniline is a compound that has a molecular weight of 229.12 and a linear formula of (CF3)2C6H3NH2 . It’s used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of similar compounds, such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .

Molecular Structure Analysis

While specific molecular structure analysis for 3,5-Bis(trifluoromethyl)-4-pyridinol was not found, similar compounds like 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been studied. These compounds are potent growth inhibitors of planktonic Gram-positive bacteria .

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks have been used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries .

Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)aniline has a refractive index of n20/D 1.434 (lit.), a boiling point of 85°C/15mmHg (lit.), and a density of 1.467g/mL at 25°C (lit.) .

Applications De Recherche Scientifique

Synthesis and Evaluation of Bioactive Compounds :

- A study by Jha & Ramarao (2017) described the synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids using a click chemistry approach. These compounds, derived from 3,5-Bis(trifluoromethyl)-4-pyridinol, exhibited potential as antibacterial and antifungal agents (Jha & Ramarao, 2017).

Use in Cross-Coupling Reactions and Structural Analysis :

- Research by Lechel et al. (2010) involved the preparation of pyridine-3,4-diols from trifluoromethyl-substituted derivatives. The crystal structure analysis and their use in palladium-catalyzed cross-coupling reactions were highlighted, demonstrating the compound's role in chemical synthesis and structural chemistry (Lechel et al., 2010).

Regioselective Reactions in Organic Chemistry :

- Porwisiak & Dmowski (1994) investigated the reactions of various trifluoromethyl substituted pyridines, including 3,5-bis(trifluoromethyl)pyridines, with alkyllithium reagents. Their findings provided insights into regioselective lithiation, which is crucial for creating functionalized organic compounds (Porwisiak & Dmowski, 1994).

Applications in Electropolymerization and Electrochemical Studies :

- A study by Krompiec et al. (2008) explored the synthesis and electropolymerization of 3,5-dithienylpyridines, including derivatives with 3,5-bis(trifluoromethyl)pyridine. They examined the electrochemical properties of these compounds, contributing to the field of polymer chemistry and materials science (Krompiec et al., 2008).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one are Gram-positive bacteria , including Enterococci and methicillin-resistant S. aureus (MRSA) . These menacing bacterial pathogens pose a significant threat to public health due to their resistance to many conventional antibiotics .

Mode of Action

The compound interacts with its targets by inhibiting their growth. Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria

Biochemical Pathways

It’s known that the compound inhibits the growth of gram-positive bacteria, suggesting it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

The compound’s effectiveness against bacterial growth suggests it has sufficient bioavailability to reach its targets .

Result of Action

The primary result of the action of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one is the inhibition of bacterial growth. It has been found to be a potent growth inhibitor of planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . It’s also effective against MRSA persisters .

Propriétés

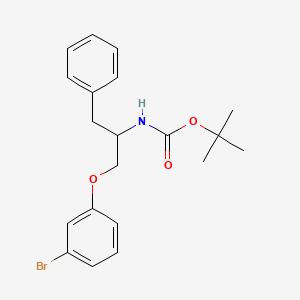

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXOMFALFZJLGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B3210128.png)

![2-Isopropyl-[1]naphthylamine](/img/structure/B3210154.png)

![2-Chloro-9-cyclobutyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B3210167.png)

![1-[(2-Aminophenyl)methyl]imidazolidin-2-one](/img/structure/B3210171.png)

![pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3210222.png)

![Propanedioic acid, 2-[2-(methoxy-d3)phenoxy]-, 1,3-diethyl ester](/img/structure/B3210228.png)